[(4,5-Dimethyl-3-nitrophenyl)sulfonyl](2-thienylmethyl)amine
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Overview
Description
[(4,5-Dimethyl-3-nitrophenyl)sulfonyl](2-thienylmethyl)amine, also known as DTNB-2TMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and has been synthesized using different methods. The purpose of
Mechanism of Action
[(4,5-Dimethyl-3-nitrophenyl)sulfonyl](2-thienylmethyl)amine reacts with thiol groups in proteins and peptides to form a mixed disulfide, which can be quantified using spectrophotometry. The reaction is based on the reduction of the nitro group on the DTNB moiety by the thiol group, which results in the formation of a yellow-colored product. The reaction is rapid and can be used to measure the concentration of thiol groups in biological samples.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. The compound does not significantly alter the conformation or activity of proteins and has been used in a wide range of biological samples, including blood, urine, and tissues.
Advantages and Limitations for Lab Experiments
[(4,5-Dimethyl-3-nitrophenyl)sulfonyl](2-thienylmethyl)amine has several advantages for lab experiments, including its high sensitivity, rapid reaction time, and minimal interference with biological samples. However, the compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its use.
Future Directions
For research include the development of new methods for the synthesis of [(4,5-Dimethyl-3-nitrophenyl)sulfonyl](2-thienylmethyl)amine, the optimization of its use in lab experiments, and the exploration of its potential applications in clinical diagnostics and therapeutics. Additionally, the compound could be used in the development of new probes for the detection of reactive oxygen species and other biomolecules.
Synthesis Methods
[(4,5-Dimethyl-3-nitrophenyl)sulfonyl](2-thienylmethyl)amine has been synthesized using different methods, including the reaction of 2-thienylmethylamine with [(4,5-dimethyl-3-nitrophenyl)sulfonyl] chloride in the presence of a base. The reaction yields this compound as a yellow solid, which can be purified using column chromatography. Other methods of synthesis include the reaction of DTNB with 2-thienylmethylamine in the presence of a base or the reaction of DTNB with 2-thienylmethanol followed by dehydration.
Scientific Research Applications
[(4,5-Dimethyl-3-nitrophenyl)sulfonyl](2-thienylmethyl)amine has been used in various scientific research applications, including the determination of protein thiol groups and the measurement of glutathione levels in biological samples. The compound has also been used as a probe for the detection of reactive oxygen species and as a fluorescent label for the detection of peptides and proteins.
properties
IUPAC Name |
3,4-dimethyl-5-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-9-6-12(7-13(10(9)2)15(16)17)21(18,19)14-8-11-4-3-5-20-11/h3-7,14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXHZPKOWTVEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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